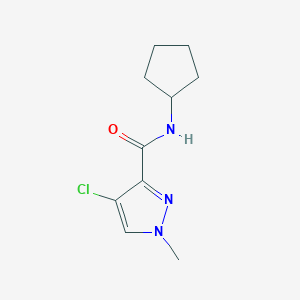
4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide is an organic compound with the molecular formula C10H14ClN3O. It is a member of the pyrazole family, characterized by a pyrazole ring substituted with a chlorine atom, a cyclopentyl group, and a carboxamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorine atom and the cyclopentyl group. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while nucleophilic substitution can introduce various functional groups in place of the chlorine atom .
Wissenschaftliche Forschungsanwendungen
4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
- 4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide
- 4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-5-carboxamide
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Eigenschaften
IUPAC Name |
4-chloro-N-cyclopentyl-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-14-6-8(11)9(13-14)10(15)12-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWMHZKRUKXXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[3-(4-Fluorophenyl)-1-methylpyrazol-4-yl]methyl]-N-(3-methylcyclobutyl)prop-2-enamide](/img/structure/B2787402.png)
![2-[(2,4-dichlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2787404.png)
![octahydro-1H-pyrano[4,3-c]pyridine hydrochloride](/img/structure/B2787408.png)
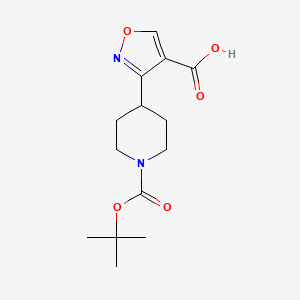
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2787411.png)
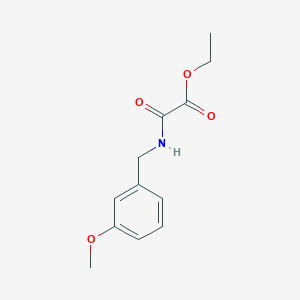
![N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2787413.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2787416.png)
![N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2787418.png)
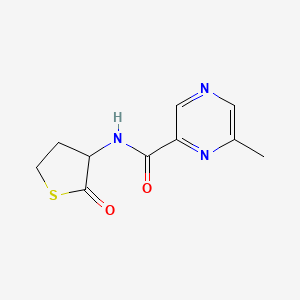
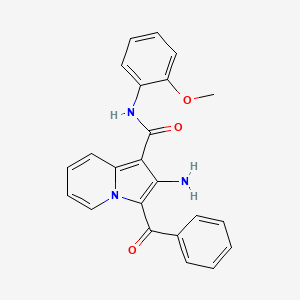
![1-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2787422.png)
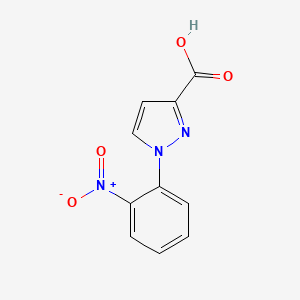
![10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2787424.png)
